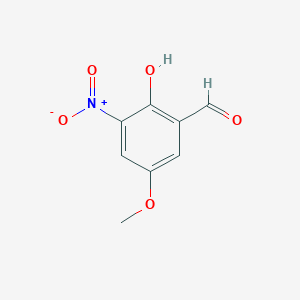

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

Description

Overview and Significance in Contemporary Chemistry

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde that has garnered significant interest in the scientific community. As a derivative of benzaldehyde (B42025), it possesses a unique arrangement of functional groups—hydroxyl (-OH), methoxy (B1213986) (-OCH₃), nitro (-NO₂), and aldehyde (-CHO)—that impart a distinct set of chemical properties and a high degree of reactivity. This compound typically appears as a powder with a melting point in the range of 129-134 °C. sigmaaldrich.com

Its primary significance in modern chemistry lies in its role as a versatile molecular building block. The strategic placement of its functional groups allows it to serve as a key precursor in the multi-step synthesis of more complex organic molecules. Researchers utilize it as a starting material for creating a variety of compounds, including specialized dyes, pigments, and heterocyclic structures. Its utility is particularly noted in the synthesis of advanced functional materials, such as spiropyran-based fluorescent receptors, highlighting its importance in the development of sophisticated chemical entities.

| Property | Data |

| Molecular Formula | C₈H₇NO₅ |

| Molecular Weight | 197.14 g/mol |

| Appearance | Powder |

| Melting Point | 129-134 °C |

| CAS Number | 34549-69-4 |

Interdisciplinary Relevance: Bridging Organic Chemistry, Medicinal Chemistry, and Materials Science

The utility of this compound extends across several scientific disciplines, demonstrating its interdisciplinary importance.

Organic Chemistry: In the field of organic synthesis, the compound is a valuable intermediate. Its aldehyde functional group readily undergoes condensation reactions, particularly with primary amines, to form Schiff bases (imines). This reaction is a cornerstone for constructing larger, more elaborate molecular architectures. For example, it can be reacted with compounds like 4,4′-oxydianiline in refluxing methanol (B129727) to produce complex Schiff bases. nih.gov The presence of the nitro, hydroxyl, and methoxy groups also provides multiple sites for further chemical modification, allowing chemists to tailor molecular properties for specific applications.

Medicinal Chemistry: Derivatives of this compound have shown significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents. Research has focused on the biological activities of Schiff bases and metal complexes derived from this aldehyde. A notable study detailed the synthesis of a carbothioamide Schiff base from this compound and its subsequent complexation with nickel(II), palladium(II), and platinum(II) ions. researchgate.net These metal complexes were investigated for their anticancer properties, demonstrating that derivatives of the parent aldehyde are promising candidates for chemotherapeutic research. researchgate.netnih.gov Other studies have noted the cytotoxic effects of the compound against certain cancer cell lines, suggesting its potential as a base structure for anticancer drugs.

Materials Science: In materials science, the compound serves as a precursor for functional organic materials. Its derivatives have been explored for applications ranging from optoelectronics to corrosion inhibition. Research has shown that this compound is an effective corrosion inhibitor for mild steel in acidic environments. researchgate.netmdpi.com The molecule can adsorb onto the metal surface, forming a protective film that shields it from corrosive agents. researchgate.net The functional groups play a crucial role in this process; the hydroxyl and methoxy groups can facilitate strong adsorption, although steric hindrance may also influence its effectiveness. researchgate.net Furthermore, its role in synthesizing fluorescent receptors points to its utility in creating chemical sensors and other advanced materials.

Structural Features and Reactivity Context

Structural Features: The molecule's geometry is largely planar. A key structural characteristic is the potential for a strong intramolecular hydrogen bond between the hydroxyl group's hydrogen atom and the aldehyde group's oxygen atom. This interaction creates a stable six-membered ring, which influences the compound's conformation and chemical properties. nih.gov The electronic properties of the ring are heavily influenced by its substituents. The hydroxyl (-OH) and methoxy (-OCH₃) groups are electron-donating, increasing the electron density of the aromatic ring, while the nitro (-NO₂) group is strongly electron-withdrawing.

| Functional Group | Position | Electronic Effect |

| Aldehyde (-CHO) | 1 | Electron-withdrawing |

| Hydroxyl (-OH) | 2 | Electron-donating |

| Nitro (-NO₂) | 3 | Electron-withdrawing |

| Methoxy (-OCH₃) | 5 | Electron-donating |

Reactivity Context: The reactivity of this compound is multifaceted:

Aldehyde Group: The primary site of reaction is the electrophilic carbon of the aldehyde group. It readily undergoes nucleophilic addition and addition-elimination reactions. Its most common reaction is the condensation with primary amines to form Schiff bases (C=N bonds), a reaction that is fundamental to many of its applications in medicinal chemistry and materials science. nih.govresearchgate.net

Aromatic Ring: The combination of electron-donating and electron-withdrawing groups dictates the reactivity of the benzene (B151609) ring towards electrophilic or nucleophilic aromatic substitution. The strong deactivating effect of the nitro group makes electrophilic substitution challenging.

Other Functional Groups: The nitro group can be chemically reduced to form an amino group (-NH₂), opening pathways to a different class of derivatives. The aldehyde group itself can be oxidized to a carboxylic acid (-COOH) using appropriate oxidizing agents. These transformations further enhance its versatility as a synthetic intermediate.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxy-5-methoxy-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-6-2-5(4-10)8(11)7(3-6)9(12)13/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHTVTHOPTTYSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334887 | |

| Record name | 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34549-69-4 | |

| Record name | 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34549-69-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 Hydroxy 5 Methoxy 3 Nitrobenzaldehyde and Its Derivatives

Direct Synthesis Approaches to 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

The primary route to obtaining this compound involves the direct functionalization of a substituted benzene (B151609) ring through electrophilic aromatic substitution.

The synthesis of this compound is typically achieved through the direct nitration of its precursor, 2-hydroxy-5-methoxybenzaldehyde (B1199172) (also known as 5-methoxysalicylaldehyde). This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated from a mixture of nitric acid and sulfuric acid, is introduced onto the aromatic ring.

The substitution pattern is governed by the directing effects of the substituents already present on the benzene ring. The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are strong activating groups and are ortho, para-directors, while the aldehyde (-CHO) group is a deactivating group and a meta-director. In the precursor 2-hydroxy-5-methoxybenzaldehyde, the C3 position is ortho to the powerful hydroxyl group and meta to the deactivating aldehyde group, making it the most favorable site for electrophilic attack by the nitronium ion.

A general procedure involves carefully adding a nitrating mixture (e.g., concentrated nitric acid in concentrated sulfuric acid) to a cooled solution of 2-hydroxy-5-methoxybenzaldehyde. oatext.com The reaction temperature is carefully controlled to prevent over-nitration or side reactions. This method is analogous to the nitration of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) to produce its 5-nitro derivative, a well-established procedure in organic synthesis. researchgate.netjocpr.com Similarly, the nitration of salicylaldehyde (B1680747) is known to produce a mixture of nitro-substituted products, which can be controlled by reaction conditions. oatext.com Upon completion of the reaction, the product, this compound, is typically isolated by pouring the reaction mixture into ice water, which causes the product to precipitate.

Synthesis of Schiff Base Derivatives of this compound

The aldehyde functional group of this compound is a versatile handle for the synthesis of a wide array of derivatives, most notably Schiff bases (or imines). These compounds are generally formed through the condensation reaction between the aldehyde and a primary amine, a process that involves nucleophilic addition to the carbonyl group followed by dehydration to form the characteristic azomethine (-C=N-) bond. jmchemsci.comijmcmed.org

Schiff bases are readily prepared by reacting this compound with various aromatic amines. For instance, new Schiff base ligands have been synthesized through the condensation of the aldehyde with amines such as 2,4-dimethylaniline (B123086) and 3,4-difluoroaniline.

The typical synthesis involves refluxing equimolar amounts of this compound and the respective aromatic amine in a solvent like ethanol (B145695) or methanol (B129727). The reaction is often catalyzed by a few drops of an acid, such as glacial acetic acid, to facilitate the dehydration step. ijmcmed.org The resulting Schiff base product, such as 2-((2,4-dimethylphenylimino)methyl)-4-methoxy-6-nitrophenol, often precipitates from the solution upon cooling and can be purified by recrystallization.

The aldehyde can also be condensed with hydrazides to form hydrazones, a specific class of Schiff bases that contain the R₂C=N-NH-C(=O)R' structure. These compounds are of significant interest in coordination chemistry and medicinal research.

Benzhydrazide : The reaction of this compound with benzhydrazide in a solvent like methanol, typically under reflux, yields the corresponding N'-(2-hydroxy-5-methoxy-3-nitrobenzylidene)benzohydrazide. nih.gov

Isonicotinic Acid Hydrazide : Similarly, condensation with isonicotinic acid hydrazide produces N'-(2-hydroxy-5-methoxy-3-nitrobenzylidene)isonicotinohydrazide. The synthesis is generally carried out by refluxing the reactants in an ethanol-water mixture with a catalytic amount of acetic acid. researchgate.netnih.govnih.gov

N-Methylhydrazinecarbothioamide : Thiosemicarbazone derivatives are formed when the aldehyde is reacted with thiosemicarbazides. The synthesis of 2-(2-hydroxy-5-methoxy-3-nitrobenzylidene)-N-methylhydrazinecarbothioamide can be achieved by refluxing the aldehyde with N-methylhydrazinecarbothioamide in methanol, often with an acid catalyst. researchgate.netnih.gov

Oxybis Schiff bases are larger molecules where two Schiff base units are linked by an oxygen-containing bridge. These are typically synthesized using a diamine that contains an ether linkage, such as 4,4'-oxydianiline (B41483).

To prepare an oxybis Schiff base from this compound, the aldehyde is reacted with 4,4'-oxydianiline in a 2:1 molar ratio. The condensation reaction is generally performed by refluxing the components in a solvent such as methanol or ethanol for several hours. This results in the formation of a bis-Schiff base where two units of the initial aldehyde are linked via the imine bond to the central oxy-bridged diamine. unsri.ac.id

Complexation and Coordination Chemistry

Schiff bases derived from 2-hydroxybenzaldehydes are exceptional ligands in coordination chemistry. The presence of the phenolic hydroxyl group and the imine nitrogen atom allows them to act as bidentate or polydentate chelating agents, forming stable complexes with a wide range of transition metal ions. jmchemsci.comnih.gov

The synthesis of these metal complexes is typically achieved by reacting the Schiff base ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent like methanol or ethanol. jmchemsci.com The deprotonation of the phenolic -OH group and coordination of the resulting phenolate (B1203915) oxygen atom, along with the lone pair of electrons on the imine nitrogen atom, leads to the formation of a stable chelate ring with the metal center. Schiff bases derived from this compound have been used to prepare complexes with metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). nih.gov The resulting metal complexes often exhibit distinct colors, geometries, and physicochemical properties compared to the free ligands. nih.gov

Data Tables

Table 1: Summary of Synthetic Methodologies

| Product Type | Reactants | General Conditions |

| This compound | 2-hydroxy-5-methoxybenzaldehyde, Nitrating mixture (HNO₃/H₂SO₄) | Cooled temperatures (e.g., 0°C), controlled addition. oatext.com |

| Schiff Base (Aromatic Amine) | This compound, Aromatic amine (e.g., 2,4-dimethylaniline) | Reflux in ethanol with catalytic acetic acid. ijmcmed.org |

| Schiff Base (Hydrazide) | This compound, Hydrazide (e.g., Isonicotinic acid hydrazide) | Reflux in methanol or ethanol, sometimes with acid catalyst. nih.govnih.gov |

| Oxybis Schiff Base | This compound, 4,4'-Oxydianiline (2:1 ratio) | Reflux in ethanol or methanol. unsri.ac.id |

| Metal Complex | Schiff base ligand, Metal salt (e.g., CuCl₂, Ni(OAc)₂) | Reaction in a suitable solvent like ethanol or methanol. jmchemsci.comnih.gov |

Synthesis of Transition Metal Complexes (e.g., Copper(II), Nickel(II), Cobalt(II), Molybdenum(II), Palladium(II), Platinum(II))

Further Derivatization Strategies

Beyond metal complexation, this compound serves as a starting material for the synthesis of a variety of organic molecules with complex architectures and potential applications in materials science and medicinal chemistry.

Spiropyrans are a class of photochromic compounds that can be synthesized from this compound. These molecules can undergo a reversible structural change upon exposure to light, leading to a change in their absorption and emission properties. This property makes them attractive for the development of molecular switches and sensors.

A spiropyran-based fluorescent and photoregenerable receptor for zinc has been synthesized using this compound. fishersci.co.uk The synthesis involves the condensation of the aldehyde with a suitable indoline (B122111) derivative.

The reactivity of this compound can be harnessed to construct complex heterocyclic frameworks. An example is the synthesis of epoxybenzooxocino[4,3-b]pyridine derivatives. These compounds are of interest due to their structural similarity to natural products with biological activity.

The synthesis of these complex heterocycles can be achieved through a multi-component reaction. For instance, the reaction of 3,5-diacetyl-2,6-dimethylpyridine (B1595985) with salicylic (B10762653) aldehydes, including this compound, can lead to the formation of the tetracyclic epoxybenzooxocino[4,3-b]pyridine scaffold through an intramolecular cyclization process. rsc.orgnih.gov

Azo-functionalized benzaldehydes can be prepared from this compound through a diazo coupling reaction. unb.canih.govnih.govuobasrah.edu.iqcuhk.edu.hk This reaction involves the treatment of an aromatic amine with a source of nitrous acid to form a diazonium salt, which then reacts with the electron-rich aromatic ring of this compound. The electron-donating hydroxyl and methoxy groups direct the coupling to the position para to the hydroxyl group. The resulting azo compounds are often colored and have been investigated for various applications, including as dyes and in the synthesis of Schiff bases.

Derivatization to Aminoaryl, Aryloxy, and Thioaryloxy Compounds

The strategic positioning of the nitro, hydroxyl, and aldehyde functionalities on the benzene ring of this compound offers a versatile platform for the synthesis of a wide array of derivatives. The reactivity of each group can be selectively exploited to generate aminoaryl, aryloxy, and thioaryloxy compounds, which are valuable intermediates in the development of novel molecules.

Aminoaryl Derivatives

The conversion of this compound to its corresponding aminoaryl derivative, 2-amino-3-hydroxy-5-methoxybenzaldehyde, is primarily achieved through the reduction of the nitro group. This transformation is a fundamental step in synthetic organic chemistry, providing access to anilines which are precursors to a multitude of heterocyclic and pharmacologically active compounds. A variety of reducing agents and methodologies can be employed, with the choice often depending on the desired selectivity and the presence of other functional groups. organic-chemistry.org

Catalytic hydrogenation is a common and efficient method for this reduction. For instance, a similar compound, 5-methoxy-2-nitrobenzaldehyde, is effectively reduced by hydrogenation using Raney nickel as a catalyst in a methanol solvent at ambient temperature and pressure. prepchem.com Another established method involves the use of iron powder in an acidic medium, such as a mixture of acetic acid, ethanol, and water, which offers a cost-effective and milder alternative. google.com The reaction proceeds by the addition of concentrated hydrochloric acid to a mixture of the nitro compound and iron powder. google.com

Modern synthetic protocols also offer metal-free alternatives. The combination of trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine provides a mild system for the reduction of aromatic nitro groups, which is tolerant of various other functional groups. organic-chemistry.org

Table 1: Selected Methods for the Reduction of Aromatic Nitro Compounds

| Reagent System | Catalyst | Solvent | Conditions | Notes |

|---|---|---|---|---|

| H₂ | Raney Nickel | Methanol | Ambient Temperature, 5 bar | Effective for related nitrobenzaldehydes. prepchem.com |

| Iron Powder / HCl | - | Acetic Acid, Ethanol, Water | 50-60 °C | A classic and cost-effective method. google.com |

| HSiCl₃ / Tertiary Amine | - | - | Mild, metal-free | Tolerates many functional groups. organic-chemistry.org |

Aryloxy Derivatives

The synthesis of aryloxy derivatives from this compound involves the etherification of its phenolic hydroxyl group. The Williamson ether synthesis is the most prominent and widely applied method for this transformation. wikipedia.org This reaction follows an SN2 mechanism, where the phenoxide ion, formed by deprotonating the hydroxyl group with a suitable base, acts as a nucleophile and attacks an alkyl or aryl halide. wikipedia.orgorganicchemistrytutor.com

For the synthesis of aryloxy derivatives, the phenolic hydroxyl group of this compound is first deprotonated, typically using a base like sodium hydroxide, potassium carbonate, or cesium carbonate, to form a more nucleophilic phenoxide. gordon.eduorganic-synthesis.com This phenoxide then reacts with an appropriate aryl halide. However, direct SN2 substitution on an unactivated aryl halide is difficult. organicchemistrytutor.com Therefore, modern variations of this reaction, such as the Ullmann condensation, are often employed. The Ullmann reaction utilizes a copper catalyst to facilitate the coupling of a phenol (B47542) with an aryl halide, a method that is highly effective for forming aryl-ether bonds. nih.gov

The general procedure involves reacting the phenol with an alkyl or activated aryl halide in the presence of a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent such as acetonitrile (B52724) or DMF. organic-synthesis.com

Table 2: General Conditions for Williamson Ether Synthesis of Aryloxy Derivatives

| Reactants | Base | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| This compound, Alkyl Halide | K₂CO₃ or Cs₂CO₃ | Acetonitrile | Room Temperature to Reflux | O-Alkyl Ether |

| This compound, Activated Aryl Halide | NaH | THF | 0 °C to Room Temperature | O-Aryl Ether |

Thioaryloxy Derivatives

The introduction of a thioaryloxy group onto the this compound scaffold can be achieved through methods analogous to ether synthesis, though they are generally less common. These derivatives are of interest as they contain sulfur, which can impart unique biological and material properties. researchgate.net

The Ullmann condensation is also applicable for the synthesis of aryl-thioethers. This reaction involves the copper-catalyzed coupling of a thiophenol with an aryl halide. nih.gov In the context of this compound, this would conceptually involve a two-step process: conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with a thiophenoxide, or a direct coupling approach.

A more direct route involves the reaction of an aryl halide with a sulfur nucleophile. For instance, the synthesis of thieno[3,2-b]thiophenes has been accomplished through the reaction of 3-bromothiophenes with reagents like sulfur powder and sodium thiosulfate, indicating pathways for the formation of carbon-sulfur bonds. mdpi.com Thiosemicarbazone derivatives of similar aldehydes have been synthesized by reacting the aldehyde with thiosemicarbazide, demonstrating the reactivity of the aldehyde group with sulfur-containing nucleophiles to form C=N-N-C=S linkages. irphouse.com For the direct formation of a thioether bond at the phenolic position, a nucleophilic aromatic substitution (SNAr) reaction could be envisioned if the hydroxyl group is first converted into a better leaving group.

Table 3: Potential Synthetic Approaches for Thioaryloxy Derivatives

| Reaction Type | Key Reagents | Intermediate | Notes |

|---|---|---|---|

| Ullmann Condensation | Aryl Halide, Thiophenol, Copper Catalyst | - | Forms a direct aryl-S-aryl bond. nih.gov |

| Nucleophilic Substitution | This compound, Thiol | - | May require activation of the aromatic ring or conversion of the hydroxyl to a leaving group. |

Iii. Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde, distinct signals are expected for the aldehydic proton, the two aromatic protons, the methoxy (B1213986) group protons, and the phenolic hydroxyl proton. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electron-donating effect of the hydroxyl and methoxy groups, would lead to a predictable pattern of chemical shifts.

A detailed analysis of publications focused on Schiff bases derived from the isomeric 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) provides context for the types of signals to expect, though direct values are not transferable.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CHO | ~10.3 | Singlet | 1H |

| Ar-H (C4) | ~7.8 | Doublet | 1H |

| Ar-H (C6) | ~7.5 | Doublet | 1H |

| -OH | ~11.0-12.0 (broad) | Singlet | 1H |

| -OCH₃ | ~3.9 | Singlet | 3H |

Note: Predicted values are estimates based on standard functional group ranges and substituent effects. The actual spectrum would need to be determined experimentally.

The ¹³C NMR spectrum would provide information on all eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to appear significantly downfield. The chemical shifts of the aromatic carbons are influenced by the attached functional groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~190 |

| C2 (-OH) | ~155 |

| C5 (-OCH₃) | ~150 |

| C3 (-NO₂) | ~140 |

| C1 | ~120 |

| C4 | ~118 |

| C6 | ~115 |

| -OCH₃ | ~56 |

Note: These are estimated values. Experimental verification is required.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would show characteristic absorption bands for the hydroxyl, aldehyde, nitro, and methoxy groups, as well as for the aromatic ring. Data from related nitro-substituted salicylaldehydes suggest where these peaks might be found. nist.gov

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Phenolic O-H | 3200-3400 (broad) | Stretching vibration |

| Aromatic C-H | 3000-3100 | Stretching vibration |

| Aldehydic C-H | 2820-2850 and 2720-2750 | Fermi resonance |

| Aldehydic C=O | 1670-1690 | Stretching vibration |

| Aromatic C=C | 1580-1620 | Ring stretching |

| Nitro N-O | 1510-1550 (asymmetric) | Stretching vibration |

| Nitro N-O | 1340-1380 (symmetric) | Stretching vibration |

| Ether C-O | 1200-1275 (asymmetric) | Stretching vibration |

FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the nitro group and the aromatic ring are typically strong in the Raman spectrum. While specific experimental data for the title compound is unavailable, data for its isomer is noted in some chemical databases. chemicalbook.com

Table 4: Expected FT-Raman Shifts for this compound

| Functional Group | Expected Raman Shift (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H | 3050-3100 | Stretching vibration |

| Aldehydic C=O | 1660-1680 | Stretching vibration |

| Aromatic Ring | 1580-1610 | Ring breathing mode |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the electronic transitions within a molecule and is related to its conjugation and chromophores. The spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions within the aromatic ring and its substituents. Studies on related nitro-substituted benzaldehydes confirm that multiple absorption maxima are typical.

Table 5: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Transition Type | Expected Wavelength Range (nm) |

|---|---|

| π → π* | 250-280 |

| π → π* | 320-360 |

| n → π* | >400 |

Note: Values are solvent-dependent. The data is an estimation based on the chromophores present.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molar mass: 197.14 g/mol ), mass spectrometry would confirm its molecular weight and provide insights into its fragmentation pattern, which is crucial for structural confirmation.

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of the compound. For this compound, this peak would appear at approximately m/z 197. Subsequent fragmentation would likely involve the loss of functional groups. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (a mass loss of 46) and NO (a mass loss of 30). The loss of the aldehyde group (-CHO, a mass loss of 29) and the methoxy group (-OCH₃, a mass loss of 31) are also plausible fragmentation patterns that would be observed in the mass spectrum, helping to piece together the compound's structure.

While a specific mass spectrum for this compound is not widely published, data for the related compound 2-hydroxy-3-nitrobenzaldehyde (B105151) shows characteristic fragmentation patterns that would be analogous.

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Possible Neutral Loss |

| [M]⁺ | 197 | - |

| [M-NO]⁺ | 167 | NO |

| [M-CHO]⁺ | 168 | CHO |

| [M-OCH₃]⁺ | 166 | OCH₃ |

| [M-NO₂]⁺ | 151 | NO₂ |

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is invaluable for determining the thermal stability of a compound and studying its decomposition pattern. For this compound, a TGA thermogram would show the temperature at which the compound begins to decompose and the number of decomposition steps. The analysis of metal complexes derived from this aldehyde would reveal information about the loss of coordinated solvent molecules (like water) and the subsequent decomposition of the organic ligand, ultimately leaving a metal oxide residue at high temperatures.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. For this compound, the DSC thermogram would show a sharp endothermic peak corresponding to its melting point, which is reported to be in the range of 129-134 °C. sigmaaldrich.com In the study of polymorphic compounds, DSC can reveal the presence of different crystalline forms and phase transitions between them. For instance, studies on the related compound 4-methoxy-3-nitrobenzaldehyde (B1298851) have utilized DSC to investigate its polymorphic behavior.

Interactive Table: Expected Thermal Analysis Data for this compound

| Analysis Type | Expected Observation | Significance |

| TGA | Onset of decomposition | Indicates thermal stability |

| TGA | Stepwise mass loss | Corresponds to loss of functional groups |

| DSC | Endothermic peak | Melting point determination |

| DSC | Exothermic peak | Crystallization or phase transition |

Conductivity Measurements of Metal Complexes

Molar conductivity measurements of metal complexes in solution are used to determine whether a complex is an electrolyte or a non-electrolyte. This is achieved by measuring the electrical conductivity of a solution of the complex and comparing it to known standards. The magnitude of the molar conductance value provides insight into the nature of the complex, for example, whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice.

For metal complexes synthesized with this compound as a ligand, molar conductivity would be measured in a suitable solvent like DMF or DMSO.

Low conductivity values would suggest that the complex is a non-electrolyte, meaning that any anions (e.g., chloride, nitrate) are directly bonded to the metal center within the coordination sphere.

High conductivity values would indicate an electrolytic nature, suggesting that the anions are not coordinated to the metal and exist as free ions in solution. This is typical for complexes with a 1:1, 1:2, or higher electrolyte ratio.

Studies on Schiff base complexes of similar aldehydes have used this technique to confirm the proposed structures of the complexes.

Interactive Table: Interpreting Molar Conductivity of Metal Complexes

| Molar Conductance (Λ_M) in DMF (Ω⁻¹ cm² mol⁻¹) | Electrolyte Type | Implication for Complex Structure |

| < 35 | Non-electrolyte | Anions are coordinated to the metal ion. |

| 65-90 | 1:1 electrolyte | One counter-ion is present outside the coordination sphere. |

| 130-170 | 1:2 electrolyte | Two counter-ions are present outside the coordination sphere. |

| > 170 | 1:3 or higher electrolyte | Three or more counter-ions are present. |

Iv. Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction and analysis of molecular properties that can be difficult or impossible to measure experimentally. These calculations solve the Schrödinger equation (or its approximations) for a given molecule to determine its electronic structure and energy.

A fundamental step in computational chemistry is geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. Density Functional Theory (DFT) is a widely used method for this purpose due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density rather than the complex many-electron wavefunction. This process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the configuration with the minimum total energy, known as the equilibrium geometry.

The accuracy of DFT calculations depends significantly on the choice of the functional and the basis set.

Functional: The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is one of the most popular and versatile functionals, often providing reliable results for a wide range of organic molecules.

Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311G++(d,p) basis set is a Pople-style, split-valence triple-zeta basis set. wseas.comresearchgate.net

6-311G: Indicates that core electrons are described by a single basis function, while valence electrons are described by three functions, allowing for greater flexibility.

++: These plus signs indicate the addition of diffuse functions for both heavy atoms and hydrogen. Diffuse functions are important for accurately describing systems with lone pairs, anions, or weak interactions.

(d,p): These letters denote the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow the shape of the atomic orbitals to change in response to the molecular environment, which is crucial for describing chemical bonds accurately.

This combination of the B3LYP functional and the 6-311G++(d,p) basis set is frequently employed for optimizing the geometry of benzaldehyde (B42025) derivatives and predicting their properties with high accuracy. wseas.comresearchgate.netacadpubl.eumalayajournal.org

Once the molecule's geometry is optimized, computational methods can predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra.

NMR Chemical Shifts: Theoretical nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. wseas.comresearchgate.net The GIAO method, applied to the DFT-optimized structure, calculates the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS). Comparing theoretical and experimental chemical shifts helps confirm the molecular structure. epstem.net

IR Frequencies: Infrared (IR) vibrational frequencies and their corresponding intensities can also be calculated from the optimized geometry. wseas.comresearchgate.net The calculation involves determining the second derivatives of the energy with respect to atomic displacements. The resulting theoretical frequencies often have a systematic error due to the neglect of anharmonicity and imperfections in the computational method. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. epstem.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. malayajournal.org

HOMO: This orbital acts as an electron donor. A higher HOMO energy corresponds to a better electron-donating capability. nih.gov

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO is the HOMO-LUMO gap (ΔE) . This gap is a key indicator of molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.orgnih.gov Conversely, a small gap suggests the molecule is more reactive and easily polarizable. nih.gov In a study of Schiff bases derived from the related isomer 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842), HOMO-LUMO energy gaps were calculated to be between 1.34 eV and 3.64 eV, indicating varying levels of reactivity depending on the full molecular structure. wseas.comresearchgate.net

From the HOMO and LUMO energies, several quantum chemical parameters can be calculated to further describe the molecule's reactivity. malayajournal.orgmalayajournal.org

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. Related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

This table presents theoretical quantum chemical parameters that can be derived from HOMO and LUMO energies calculated using DFT methods.

Understanding the distribution of electronic charge within a molecule is essential for predicting its reactivity and intermolecular interactions. Mulliken atomic charge analysis is a method used to partition the total electron density among the atoms in a molecule. epstem.net This analysis provides an estimate of the partial charge on each atom.

By identifying the atoms with positive or negative charges, one can predict the sites susceptible to nucleophilic or electrophilic attack. For example, in benzaldehyde derivatives, the oxygen atom of the carbonyl group typically carries a significant negative charge, making it a nucleophilic center, while the carbonyl carbon atom is electrophilic. The analysis of Mulliken charges helps to rationalize the molecule's chemical behavior and electrostatic potential. epstem.net

Density Functional Theory (DFT) Optimizations

Molecular Orbital Studies

Molecular orbital (MO) studies, particularly the visualization of the HOMO and LUMO, provide a qualitative picture of where the molecule is most likely to donate or accept electrons. malayajournal.org

HOMO Distribution: The spatial distribution of the HOMO indicates the regions from which an electron is most easily removed. These are the sites prone to attack by electrophiles.

LUMO Distribution: The distribution of the LUMO shows the regions where an incoming electron would most likely reside. These are the sites susceptible to attack by nucleophiles.

The analysis of how these orbitals are distributed across the aromatic ring, the nitro group, the methoxy (B1213986) group, and the aldehyde group in 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde can reveal the electronic interplay between these functional groups. The electron-withdrawing nitro group and aldehyde group, along with the electron-donating hydroxyl and methoxy groups, create a complex electronic environment. The study of the FMOs clarifies this charge distribution and the potential for intramolecular charge transfer upon electronic excitation, which is crucial for understanding the molecule's spectroscopic and photochemical properties. malayajournal.org

Computational and Theoretical Chemistry Investigations of this compound Remain Largely Unexplored

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical analysis of the chemical compound This compound . While this compound is commercially available and appears in chemical supplier databases, detailed quantum chemical calculations regarding its specific electronic and structural properties are not present in the public domain.

Therefore, it is not possible to provide specific, scientifically accurate data for the following computational and theoretical investigations as requested:

Hardness and Chemical Potential Analysis: No studies were found that calculated the chemical hardness (η) and chemical potential (μ) of this compound. These parameters, derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial for predicting the reactivity and stability of a molecule.

Electrophilicity Index Determination: The electrophilicity index (ω), which measures the ability of a molecule to accept electrons, has not been determined for this specific compound.

First Electron Excitation Calculations: There are no available calculations detailing the first electron excitation energies, oscillator strengths, or absorption wavelengths (λ) for this compound, which would be essential for understanding its UV-Vis absorption properties.

Natural Bond Orbital (NBO) Analysis: NBO analysis, a method used to study charge transfer and intra- and intermolecular bonding interactions, has not been published for this compound. This type of analysis provides insights into the Lewis structure, hybridization, and delocalization of electron density within the molecule.

Nonlinear Optical (NLO) Properties:

Polarizability and Hyperpolarizability Calculations: Specific calculations for the polarizability (α) and the first-order hyperpolarizability (β) of this compound are absent from the literature. These properties are fundamental to a material's potential use in NLO applications, such as frequency conversion and optical switching. While the presence of a nitro group, a strong electron-withdrawing group, often enhances NLO properties in organic molecules, specific quantified values for this compound are not available.

Ab Initio Investigations of Molecular Conformations and Interactions: While X-ray crystallography data exists for the related compound 2-Hydroxy-5-nitrobenzaldehyde (B32719) (which lacks the methoxy group), providing insight into its planar structure and intermolecular interactions researchgate.net, no such ab initio or crystallographic studies were found for this compound. Such investigations are critical for understanding the most stable three-dimensional arrangement of the atoms and the nature of the forces between molecules.

Ab Initio Investigations of Molecular Conformations and Interactions

Dimerization and Hydrogen Bonding Studies

Computational and theoretical chemistry provides a powerful lens for examining the non-covalent interactions that govern the supramolecular chemistry of this compound. These studies focus on the interplay of intramolecular hydrogen bonding and the potential for intermolecular associations, such as dimerization.

Hydrogen Bonding Analysis

The structure of this compound features a strong intramolecular hydrogen bond between the hydroxyl group (-OH) at position 2 and the oxygen of the aldehyde group (-CHO) at position 1. This interaction creates a stable six-membered ring, a common motif in salicylaldehyde (B1680747) derivatives known as a resonance-assisted hydrogen bond (RAHB). The strength of this bond is significantly modulated by the electronic effects of the other substituents on the benzene (B151609) ring.

Theoretical studies on substituted salicylaldehydes have established that the nature of the substituents and their positions relative to the hydroxyl and aldehyde groups are critical in determining the hydrogen bond strength. nih.govnih.gov Electron-withdrawing groups and electron-donating groups can alter the proton-donating ability of the hydroxyl group and the proton-accepting ability of the carbonyl group, thereby strengthening or weakening the intramolecular hydrogen bond. nih.gov

In the case of this compound:

Nitro Group (-NO₂): The nitro group at position 3 is a strong electron-withdrawing group. Its proximity to the hydroxyl group (at position 2) and the aldehyde group (at position 1) significantly influences the electronic environment of the hydrogen bond.

Methoxy Group (-OCH₃): The methoxy group at position 5 is an electron-donating group through resonance. Its effect on the hydrogen bond is transmitted through the π-system of the benzene ring.

Computational analyses on analogous systems, such as 4- and 5-substituted salicylaldehydes, reveal that substituents that increase the acidity of the phenolic proton and the basicity of the carbonyl oxygen tend to strengthen the intramolecular hydrogen bond. nih.govacs.org Specifically, an electron-withdrawing group like -NO₂ in the para position relative to the hydroxyl group (position 5) has been shown to weaken the hydrogen bond. nih.govnih.gov Conversely, an electron-donating group in the para position to the aldehyde group strengthens it. nih.gov

For this compound, the nitro group is ortho to the hydroxyl group and meta to the aldehyde, while the methoxy group is para to the hydroxyl group and meta to the aldehyde. The strong electron-withdrawing nature of the ortho-nitro group is expected to increase the acidity of the phenolic proton, thereby strengthening the O-H···O=C hydrogen bond. The electron-donating methoxy group at position 5 would have a more complex, resonance-based influence. DFT studies on related Schiff bases derived from 2-hydroxy-5-methoxybenzaldehyde (B1199172) confirm the presence of a strong intramolecular O-H···N hydrogen bond, underscoring the inherent stability of this type of six-membered ring system. nih.gov

The table below, based on data from theoretical studies on substituted salicylaldehydes, illustrates the general principles of how substituents affect intramolecular hydrogen bond strength, which can be used to understand the behavior of this compound. nih.gov

Interactive Data Table: Substituent Effects on Intramolecular Hydrogen Bond Strength in Salicylaldehyde Derivatives

| Substituent Position Relative to -OH | Substituent Type | Expected Effect on H-Bond Strength | Rationale |

| para (Position 5) | Electron-Donating (e.g., -OCH₃) | Strengthening | Increases electron density on the ring, enhancing the basicity of the carbonyl oxygen. |

| para (Position 5) | Electron-Withdrawing (e.g., -NO₂) | Weakening | Decreases electron density on the ring, reducing the basicity of the carbonyl oxygen. nih.gov |

| ortho (Position 3) | Electron-Withdrawing (e.g., -NO₂) | Strengthening | Increases the acidity of the phenolic proton through a strong inductive effect. |

| meta (Position 4) | Electron-Withdrawing (e.g., -NO₂) | Weakening | Inductive withdrawal lowers the basicity of the carbonyl oxygen. nih.gov |

Dimerization Studies

While the intramolecular hydrogen bond is the dominant non-covalent interaction within a single molecule of this compound, the potential for intermolecular interactions, specifically dimerization, is also a subject of theoretical interest. Dimerization could occur through various mechanisms, such as π–π stacking of the aromatic rings or the formation of weaker intermolecular hydrogen bonds.

However, based on available scientific literature, specific computational studies focusing on the dimerization of this compound have not been reported. The strong intramolecular hydrogen bond likely reduces the propensity for the hydroxyl and aldehyde groups to participate in intermolecular hydrogen-bonded dimers. While studies on benzene dimers show that π-stacking interactions can lead to stabilization, the specific geometry and dimerization energy for this compound remain uninvestigated. wikipedia.org

V. Crystallographic Analysis and Solid State Characterization

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For related nitrobenzaldehyde derivatives, SCXRD studies have been instrumental in elucidating key structural features. For instance, the analysis of a related compound, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, revealed a planar molecular structure. nih.gov Similarly, studies on 2-Hydroxy-5-nitrobenzaldehyde (B32719) have confirmed its planarity. nih.gov

The molecular structure of compounds similar to 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is characterized by a high degree of planarity. In the case of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, the root-mean-square (r.m.s.) deviation for all non-hydrogen atoms is a mere 0.018 Å, indicating the molecule is essentially flat. nih.gov This planarity is a common feature in such substituted benzene (B151609) rings. For 2-Hydroxy-5-nitrobenzaldehyde, the dihedral angle between the aromatic ring and the nitro group is minimal, at 3.83 (3)°. nih.gov In a larger derivative incorporating the this compound moiety, the dihedral angle between the terminal phenol (B47542) ring and the central benzene ring is also small, at 4.9 (2)°. nih.gov

A significant feature stabilizing the molecular conformation of this class of compounds is the presence of intramolecular hydrogen bonds. In molecules containing adjacent hydroxyl and nitro or aldehyde groups, an O-H···O or O-H···N hydrogen bond is commonly formed, creating a stable six-membered ring motif, denoted as an S(6) ring. nih.govnih.gov For example, in 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, an intramolecular O-H···O hydrogen bond is observed between the hydroxyl and nitro groups. nih.gov In a Schiff base derivative of this compound, an intramolecular O-H···N hydrogen bond forms between the hydroxyl group and the imine nitrogen atom. nih.gov

Supramolecular Chemistry and Intermolecular Interactions

Beyond the intramolecular hydrogen bonds, intermolecular hydrogen bonds play a crucial role in assembling the molecules into a three-dimensional lattice. In the crystal structure of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, molecules are linked by O-H···O hydrogen bonds to form chains, which are then connected by C-H···O interactions to create layers. nih.gov Similarly, the crystal structure of 2-Hydroxy-5-nitrobenzaldehyde features a three-dimensional framework built from C-H···O interactions. nih.gov In a derivative, C-H···O hydrogen bonds link molecules into layers. nih.gov

Table 1: Hydrogen Bond Geometry for Related Compounds

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|

| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde nih.gov | O1-H1···O5 (intramolecular) | - | - | - | - |

| 2-Hydroxy-5-nitrobenzaldehyde nih.gov | O3-H33···O4 (intramolecular) | - | - | - | - |

| Bis{4-[(2-hydroxy-5-methoxy-3-nitrobenzylidene)amino]phenyl} ether nih.gov | O-H···N (intramolecular) | - | - | - | - |

| Bis{4-[(2-hydroxy-5-methoxy-3-nitrobenzylidene)amino]phenyl} ether nih.gov | C7-H7A···O5 (intermolecular) | - | - | - | - |

| Bis{4-[(2-hydroxy-5-methoxy-3-nitrobenzylidene)amino]phenyl} ether nih.gov | C13-H13A···O5 (intermolecular) | - | - | - | - |

In addition to hydrogen bonding, π-stacking interactions contribute to the stability of the crystal structure. These can occur between aromatic rings (π-π interactions) or between an electron-rich π-system and an electron-deficient group like a carbonyl (C=O···π interactions). In the crystal structure of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, layers are linked into a three-dimensional supramolecular structure via C=O···π interactions. nih.gov The structure of 2-Hydroxy-5-nitrobenzaldehyde also exhibits π-π stacking, with a centroid-centroid distance of 3.582 (2) Å between adjacent aromatic rings. nih.gov However, in the crystal of the larger derivative, Bis{4-[(2-hydroxy-5-methoxy-3-nitrobenzylidene)amino]phenyl} ether, no significant π-π interactions were observed. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde |

| 2-Hydroxy-5-nitrobenzaldehyde |

Void Volume Analysis and Mechanical Properties Correlation

While specific experimental data on the void volume and mechanical properties of this compound are not extensively documented, a theoretical understanding can be derived from the analysis of related crystalline structures. The void volume, or the unoccupied space within a crystal lattice, is a critical parameter in crystallographic analysis. It offers a measure of the efficiency of molecular packing.

A diminished void volume is indicative of a more compact molecular arrangement within the crystal. This compactness often correlates with enhanced mechanical properties, such as reduced compressibility and greater stability. In aromatic nitro compounds like the isomers of nitrobenzaldehyde, the packing is governed by a combination of van der Waals forces, dipole-dipole interactions from the polar nitro and carbonyl functionalities, and weak C-H···O hydrogen bonds. The planarity of the benzene ring facilitates efficient stacking, which tends to minimize the void volume. The introduction of a methoxy (B1213986) group in this compound would further modulate the packing dynamics and, by extension, the void volume and mechanical attributes of the crystal.

Intermolecular Interaction Energy Calculations

The stability and three-dimensional architecture of crystalline this compound are underpinned by the intricate network of intermolecular interactions. Quantitative assessment of these interaction energies between molecular pairs in the crystal lattice provides a deeper understanding of the cohesive forces. Such calculations are typically performed using computational chemistry models derived from crystallographic data.

For this compound, the following intermolecular interactions are anticipated to be of primary importance:

Hydrogen Bonding: The hydroxyl group serves as a hydrogen bond donor, while the oxygen atoms of the nitro, methoxy, and aldehyde groups can function as acceptors. The potential for intramolecular hydrogen bonding, particularly between the hydroxyl and adjacent aldehyde or nitro groups, would also play a role in defining the molecular conformation and the subsequent intermolecular packing.

π-π Stacking: Interactions between the aromatic rings via π-π stacking are expected to contribute significantly to the stability of the crystal lattice. The specific geometry of this stacking (e.g., parallel-displaced or T-shaped) will influence the strength of these interactions.

van der Waals Forces: These ubiquitous dispersion forces are present between all atoms and are a major contributor to the total lattice energy.

Energy framework diagrams serve as a valuable tool for visualizing the interaction energies between a central molecule and its neighbors. In these diagrams, the interaction energies are depicted as cylinders connecting the centroids of interacting molecules, with the radius of the cylinder being proportional to the energy's magnitude. This provides a lucid representation of the packing topology and the dominant intermolecular forces within the crystal.

Solid-State Impedance Spectroscopy (SS-IS) for Electrical Properties

Solid-State Impedance Spectroscopy (SS-IS) is a versatile technique for probing the electrical characteristics of solid materials. By applying a small-amplitude alternating voltage across a range of frequencies and measuring the resultant current, one can determine key electrical parameters like conductivity, permittivity, and dielectric loss.

Although specific SS-IS studies on this compound are not readily found in the literature, the electrical behavior of nitroaromatic compounds has been a topic of scientific inquiry. nih.gov Nitroaromatic compounds are distinguished by their electron-withdrawing nitro groups, which profoundly impact their electronic properties. nih.gov The combination of the nitro, hydroxyl, and methoxy groups on the benzene ring of this compound is expected to create a complex electron density distribution, thereby influencing its electrical conductivity and dielectric response.

In a typical SS-IS analysis of a powdered crystalline organic sample, the data is often interpreted by modeling the system with an equivalent electrical circuit. This approach can help in distinguishing the contributions of the bulk material (the crystalline grains) from those of the grain boundaries to the total impedance. The electrical conductivity of nitroaromatic compounds can be affected by factors such as the extent of intermolecular charge transfer and the presence of impurities or defects within the crystal lattice. Research on related nitrobenzene (B124822) derivatives has shed light on their electrical conductivity in different states. ias.ac.inosti.govacs.org For example, the formation of charge-transfer complexes is known to enhance conductivity. The temperature-dependent conductivity can also offer insights into the mechanisms of charge transport.

A hypothetical impedance spectrum (presented as a Nyquist plot) for a polycrystalline sample of this compound might display two semicircles, which would correspond to the electrical responses of the grains and the grain boundaries. The electrical conductivity (σ) can be calculated from the resistance (R) derived from this plot, the sample thickness (t), and the electrode area (A), using the formula:

σ = t / (R * A)

The dielectric properties, including the dielectric constant (ε') and dielectric loss (ε''), would also exhibit a dependency on the frequency of the applied field, which can be correlated with the molecular dipoles and their ability to reorient under the influence of the field.

Vi. Research on Biological and Medicinal Chemistry Applications

Antimicrobial Activity Studies

Derivatives of substituted benzaldehydes, especially Schiff bases and their metal complexes, are a major focus of antimicrobial research. The activity of these compounds is often attributed to the azomethine group (-C=N-) in Schiff bases, which can be crucial for their biological action.

While specific studies on the parent compound 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde are limited, extensive research has been conducted on the antibacterial effects of its close structural analogs and their Schiff base complexes. A notable study investigated Schiff base metal complexes derived from the condensation of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) with various amines. nih.gov The antibacterial efficacy of these synthesized ligands and their Copper(II), Nickel(II), Cobalt(II), and Zinc(II) complexes were evaluated against a panel of pathogenic bacteria using the broth dilution method to determine the Minimum Inhibitory Concentration (MIC). nih.gov

The results indicated that the metal complexes generally exhibited greater antibacterial activity than the free Schiff base ligands, a phenomenon often attributed to chelation, which increases the lipophilicity of the compounds, facilitating their transport across microbial cell membranes. nih.gov The activity against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) is detailed below.

| Compound | Staphylococcus aureus | Streptococcus pyogenes | Escherichia coli | Pseudomonas aeruginosa |

|---|---|---|---|---|

| Ligand 1 (L¹) | 100 | 100 | 125 | 125 |

| Cu(II) Complex of L¹ | 31.25 | 62.5 | 62.5 | 62.5 |

| Ni(II) Complex of L¹ | 62.5 | 62.5 | 100 | 100 |

| Ligand 2 (L²) | 100 | 125 | 125 | 125 |

| Cu(II) Complex of L² | 62.5 | 62.5 | 62.5 | 100 |

| Ni(II) Complex of L² | 62.5 | 100 | 100 | 125 |

The same study on Schiff base complexes of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde also explored their efficacy against common fungal pathogens. nih.gov The antifungal activity was tested against Candida albicans, a prevalent yeast, and two species of mold, Aspergillus niger and Aspergillus clavatus. Similar to the antibacterial results, the metal complexes demonstrated enhanced antifungal activity compared to the uncomplexed Schiff base ligands. nih.gov

The findings underscore the potential of these compounds in developing new antifungal agents. The MIC values for the tested fungi are presented in the table below.

| Compound | Candida albicans | Aspergillus niger | Aspergillus clavatus |

|---|---|---|---|

| Ligand 1 (L¹) | 125 | 125 | 125 |

| Cu(II) Complex of L¹ | 62.5 | 62.5 | 100 |

| Ni(II) Complex of L¹ | 100 | 100 | 125 |

| Ligand 2 (L²) | 125 | 125 | 150 |

| Cu(II) Complex of L² | 62.5 | 100 | 100 |

| Ni(II) Complex of L² | 100 | 125 | 125 |

The antimicrobial potency of Schiff base complexes derived from substituted salicylaldehydes is governed by several structural factors. The nature of the substituent on the aldehyde ring, the type of amine used to form the imine bond, and the coordinated metal ion all play critical roles.

Studies on various salicylaldehyde (B1680747) derivatives reveal that the presence of a nitro group, as in 5-nitrosalicylaldehyde , can enhance antimicrobial activity. This is often attributed to the electron-withdrawing nature of the nitro group. Similarly, the formation of Schiff bases, particularly with heterocyclic or aromatic amines, can modulate biological activity.

The principle of chelation is central to the enhanced activity of the metal complexes. According to Tweedy's chelation theory, the polarity of the metal ion is reduced upon chelation due to the partial sharing of its positive charge with donor groups and possible π-electron delocalization over the chelate ring. This process increases the lipophilic nature of the central metal atom, which in turn facilitates the penetration of the complex through the lipid layer of the microbial membrane, allowing it to interfere with intracellular processes. nih.gov Copper(II) complexes, in particular, often show superior activity, which was observed in the studies with derivatives of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. nih.gov

Anticancer Research and Cytotoxicity

While the parent compound this compound is noted to have potential anticancer properties, detailed peer-reviewed studies specifying its activity against colon and cervical cancer cell lines are not extensively available in the public domain. However, research on structurally related compounds, particularly salicylaldehyde hydrazones and other nitrobenzaldehyde derivatives, provides valuable insights into the potential mechanisms and efficacy of this chemical family.

Research into salicylaldehyde derivatives has shown that substitutions on the aromatic ring are critical for their cytotoxic effects. Studies on salicylaldehyde hydrazones indicate that the presence of a methoxy (B1213986) group at the 5-position can lead to remarkable activity against breast cancer cell lines (MCF-7). nih.gov Conversely, other research suggests that for certain cancer cell lines, 5-nitro-substituted hydrazones are more efficient than their 5-methoxy analogs. nih.gov This highlights the complex interplay of electronic and steric factors in determining antiproliferative activity.

Derivatives of β-nitrostyrene , which share the nitro-aromatic feature, have been shown to suppress cell proliferation in various cancers, including colorectal cancer. oncotarget.comnih.gov A synthesized derivative, 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene , was found to reduce cell viability and colony formation in human colorectal cancer cells. oncotarget.com These findings suggest that the nitro group, in combination with hydroxyl and methoxy groups on an aromatic structure, is a key pharmacophore for inhibiting cancer cell growth.

Apoptosis, or programmed cell death, is a primary mechanism by which anticancer agents eliminate malignant cells. Nitrobenzaldehyde, as a general compound class, has been investigated for its ability to induce apoptosis, particularly in the context of photodynamic therapy where it can be activated by UV light to cause intracellular acidification and trigger cell death. rsc.org

Studies on related compounds further illuminate potential apoptotic pathways. For instance, the β-nitrostyrene derivative 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene was shown to induce apoptosis in colorectal cancer cells by causing an accumulation of intracellular reactive oxygen species (ROS), leading to DNA damage and mitochondrial dysfunction. oncotarget.comnih.gov The induction of apoptosis in cancer cells by salicylaldehyde hydrazone derivatives is also a well-documented mechanism, often involving the activation of caspases, which are key proteases in the apoptotic cascade. nih.gov The cytotoxic activity of a Schiff base derived from 2-hydroxy-5-nitrobenzaldehyde (B32719) has been linked to its ability to induce apoptosis. semanticscholar.org These examples from closely related molecules suggest that this compound likely exerts any potential anticancer effects through similar pathways involving oxidative stress and the activation of intrinsic or extrinsic apoptotic signaling.

Inhibition of Protein Synthesis

Preliminary research suggests that this compound possesses anti-cancer properties by inhibiting the proliferation of cancer cells. biosynth.com One of the key mechanisms identified is the inhibition of protein synthesis, a critical process for cell growth and survival. By disrupting this fundamental cellular function, the compound can effectively halt the progression of cancer cells. Furthermore, it has been observed to induce apoptosis, or programmed cell death, in cancer cells. Studies have indicated its inhibitory effects on the growth of both colon and cervical cancer cells in vitro, highlighting its potential as a lead compound for the development of novel anti-tumor agents. biosynth.com

Antineoplastic and Antitumor Properties of Coordination Compounds

The field of medicinal inorganic chemistry has seen a surge in the development of metal-based drugs to overcome the limitations of traditional chemotherapeutic agents like cisplatin. Coordination compounds of various metals, including nickel(II), copper(II), zinc(II), and ruthenium(II), are being investigated for their anticancer efficacy. nih.gov While direct studies on the coordination compounds of this compound are limited, research on metal complexes with structurally similar ligands, such as hydroxyflavones and hydrazone Schiff bases, provides valuable insights.

For instance, novel hydrazone Schiff base ligands and their metal complexes have been synthesized and shown to successfully cleave pBR322 plasmid DNA. nih.gov Notably, certain copper(II) and nickel(II) complexes have demonstrated excellent anticancer activity against the MCF-7 human breast adenocarcinoma cell line, with IC₅₀ values below 10 μg/mL. nih.gov These findings underscore the potential of developing potent antineoplastic agents by coordinating this compound with various metal ions. The resulting complexes may exhibit enhanced cytotoxic effects and improved selectivity for tumor cells.

DNA Binding Studies of Metal Complexes

The interaction of metal complexes with DNA is a key mechanism underlying their anticancer properties. Research on lanthanide(III) complexes with 5-hydroxyflavone (B191505) has shown that these compounds can act as potential DNA intercalators. mdpi.com This mode of binding, where the complex inserts itself between the base pairs of the DNA, can disrupt DNA replication and transcription, ultimately leading to cell death. The DNA binding capabilities of these complexes were confirmed using various spectroscopic and fluorescence-based assays. mdpi.com Although specific DNA binding studies on metal complexes of this compound are not yet prevalent in the literature, the established DNA-interacting properties of related metal complexes suggest a promising avenue for future research.

Enzyme Inhibition Studies (e.g., Tyrosinase Inhibition by Related Benzaldehyde (B42025) Derivatives)

Tyrosinase, a copper-containing enzyme, plays a crucial role in melanin (B1238610) synthesis and enzymatic browning. researchgate.netnih.gov Its inhibitors are therefore of great interest in the cosmetic and food industries. Benzaldehyde and its derivatives have been identified as a class of tyrosinase inhibitors. researchgate.netbrieflands.com

Studies on various benzaldehyde derivatives have revealed important structure-activity relationships. For example, the presence of hydroxyl groups at different positions on the benzaldehyde ring can enhance its inhibitory activity and aqueous solubility. brieflands.com Kinetic studies have shown that some dihydroxybenzaldehydes act as competitive inhibitors of mushroom tyrosinase. brieflands.com One of the most potent inhibitors identified is 6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one, which exhibited a competitive inhibition mechanism with an IC₅₀ value of 8.8 μM. researchgate.net Furthermore, research on hydroxy- or methoxy-substituted benzaldoximes has shown that derivatives with one or two of these moieties in the para and meta positions can effectively depress tyrosinase activity. researchgate.net These findings suggest that this compound, with its specific substitution pattern, holds potential as a tyrosinase inhibitor, warranting further investigation.

Table 1: Tyrosinase Inhibition by Selected Benzaldehyde Derivatives

| Compound | Inhibition Type | IC₅₀ (μM) | Source |

| 6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one | Competitive | 8.8 | researchgate.net |

| 2,4-Dihydroxybenzaldehyde (B120756) | Competitive | - | brieflands.com |

| 4-Dimethylaminobenzaldehyde | Uncompetitive | - | brieflands.com |

| 3,4-Dihydroxybenzaldehyde-O-ethyloxime | - | 0.3 | researchgate.net |

Note: A '-' indicates that the specific value was not provided in the cited source.

Other Potential Biological Activities

Oxidative stress is implicated in the pathophysiology of numerous diseases. researchgate.net Phenolic compounds, including various benzaldehyde derivatives, are known for their antioxidant properties. Studies on 2-methoxyphenol derivatives have identified new compounds with significant antioxidant activity, as evaluated by DPPH, ABTS, and ORAC assays. researchgate.net

Furthermore, research on 4-hydroxybenzaldehyde (B117250) and its analogue, 2,4-dihydroxybenzaldehyde (DHD), has demonstrated their anti-inflammatory, anti-angiogenic, and anti-nociceptive activities. biomolther.orgresearchgate.net DHD was found to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophage cells. biomolther.org The synthesis of bromophenol derivatives, starting from compounds related to this compound, has also yielded molecules with antioxidant and anticancer potential. mdpi.com These findings suggest that this compound is a promising candidate for further investigation into its anti-inflammatory and antioxidant capabilities.

The search for new antimicrobial agents is a global health priority. While direct evidence for the antiviral activity of this compound is currently lacking, research into related structures offers some promise.

In the context of antimalarial research, a series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives have been screened for their activity against Plasmodium falciparum. nih.gov Notably, some of these compounds feature methoxy substitutions on the benzofuranone ring. For instance, (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone demonstrated the highest activity against the drug-sensitive 3D7 strain, with an IC₅₀ of 0.28 μM. nih.govnih.gov The structural similarities between these active compounds and this compound suggest that the latter could serve as a valuable scaffold for the design and synthesis of novel antimalarial agents.

Analogue Development for Specific Biological Targets (e.g., HIV-1 Integrase)

While direct studies on analogues of this compound are not extensively documented in publicly available research, the broader class of salicylaldehyde derivatives has shown promise, particularly as inhibitors of HIV-1 integrase. This enzyme is a critical component of the HIV replication cycle, making it a prime target for antiretroviral therapy. brieflands.com

Research into salicylhydrazine-containing compounds has identified N,N'-bis(salicylhydrazine) as a significant lead compound for inhibiting purified recombinant HIV-1 integrase. A key determinant for the inhibitory activity of these compounds is the presence of the hydroxyl group on the salicyl moiety. nih.gov It is hypothesized that this 2-hydroxyphenyl group, in conjunction with an α-keto and hydrazine (B178648) moiety, facilitates the chelation of metal ions within the active site of the integrase enzyme. nih.gov The inhibition of the enzyme's catalytic activity and its ability to bind to DNA were found to be dependent on the presence of Mn2+ ions. nih.gov

The fundamental role of the 2-hydroxyphenyl group suggests that this compound could serve as a valuable scaffold for developing new HIV-1 integrase inhibitors. The development of analogues would likely focus on modifying the substituents on the phenyl ring to enhance binding affinity and selectivity for the enzyme's active site. Structure-activity relationship (SAR) studies on related salicylhydrazine derivatives have shown that while the hydroxyl group is essential for activity, other structural modifications can significantly influence potency. nih.gov For instance, the removal of the hydroxyl group or its replacement with other functional groups like amino, bromo, fluoro, or carboxylic acid moieties resulted in a complete loss of inhibitory activity against integrase. nih.gov

Drug Design and Development Potential

The potential of this compound in drug design and development is intrinsically linked to its chemical structure. The salicylaldehyde framework is a recognized pharmacophore in various biologically active compounds. The design of new drugs based on this scaffold can be guided by the structural features known to be important for interacting with specific biological targets.

This understanding provides a rational basis for the design of novel inhibitors derived from this compound. Computational modeling and synthetic chemistry can be employed to develop analogues that maintain the essential pharmacophoric features while optimizing physicochemical properties for improved efficacy and pharmacokinetic profiles. The methoxy and nitro groups on the phenyl ring of this compound offer handles for chemical modification to fine-tune the electronic and steric properties of the molecule, potentially leading to the discovery of potent and selective drug candidates.

Vii. Applications in Materials Science and Catalysis

Development of Novel Materials